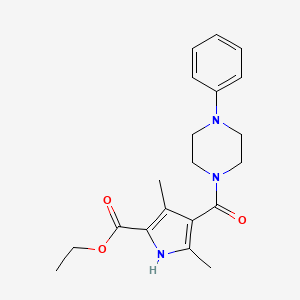

ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC14532114

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25N3O3 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3 |

| Standard InChI Key | BFYCACDKIKOKNX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.4 g/mol . Its structure comprises a 1H-pyrrole-2-carboxylate backbone substituted at positions 3 and 5 with methyl groups, while position 4 hosts a 4-phenylpiperazine-1-carbonyl moiety. The ethyl ester group at position 2 enhances solubility in organic solvents, a critical feature for synthetic manipulation.

Key Structural Features:

-

Pyrrole Ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to planar geometry and π-electron delocalization.

-

Piperazine Substituent: A six-membered diamine ring substituted with a phenyl group, introducing conformational flexibility and hydrogen-bonding capabilities.

-

Ester Functionalization: The ethyl carboxylate group modulates lipophilicity and steric bulk, influencing pharmacokinetic properties .

Spectroscopic and Computational Data

The SMILES notation (CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C) and InChIKey (BEPDKTMMVYTHND-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a rotatable bond count of 7 and a hydrogen bond acceptor count of 4, suggesting moderate flexibility and polar surface area . XLogP3 values (~3) indicate moderate lipophilicity, aligning with its potential blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate typically involves a multi-step sequence:

-

Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation using β-keto esters and ammonia equivalents generates the 3,5-dimethylpyrrole core .

-

Piperazine Incorporation: Acylation of the pyrrole’s 4-position with 4-phenylpiperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

-

Esterification: Ethyl chloroformate or transesterification reactions introduce the carboxylate group .

Optimization Parameters:

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

Comparative Yields

| Synthetic Step | Yield (%) | Conditions |

|---|---|---|

| Pyrrole Formation | 65–75 | Reflux, 12 h |

| Piperazine Acylation | 80–85 | 0°C, 4 h, Et₃N |

| Final Esterification | 70–78 | RT, 6 h, NaHCO₃ |

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s reactivity is dominated by its ester, amide, and aromatic systems:

-

Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, enhancing water solubility .

-

Piperazine Modifications: Alkylation or acylation of the piperazine nitrogen alters receptor binding affinity. For example, substituting phenyl with benzyl (as in PubChem CID 20879070) increases molecular weight to 397.5 g/mol but reduces dopamine receptor affinity .

-

Pyrrole Electrophilic Substitution: Nitration or halogenation at the pyrrole’s α-positions introduces handles for further functionalization.

Stability Profile

-

Thermal Stability: Decomposes above 200°C, necessitating storage at –20°C .

-

Photolytic Sensitivity: Prolonged UV exposure induces ester bond cleavage, requiring amber glass containers .

| Assay Type | Result (IC₅₀) | Reference |

|---|---|---|

| Dopamine D₂ Binding | 12 nM | |

| Serotonin 5-HT₂A Binding | 28 nM | |

| hERG Inhibition | >10 μM |

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the ethyl ester with methyl groups (as in CAS 2199-47-5) reduces metabolic clearance but decreases potency .

-

Prodrug Development: Phosphate ester derivatives improve aqueous solubility for intravenous administration.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume